molecular formula C11H14F2N2O2 B592122 tert-Butyl (2-amino-4,5-difluorophenyl)carbamate CAS No. 1000698-88-3

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

Cat. No.: B592122
CAS No.: 1000698-88-3
M. Wt: 244.242
InChI Key: NYKTXVPUGXBLOK-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: is an organic compound with the molecular formula C11H14F2N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The compound is notable for its two fluorine atoms positioned on the aromatic ring, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

It is known to be a key intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Pharmacokinetics

It is also predicted to be able to permeate the blood-brain barrier . These properties suggest that it could have good bioavailability.

Action Environment

The action of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . It is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate typically involves the reaction of 2-amino-4,5-difluorobenzene with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as iodine. The reaction is carried out in an ethanol solvent at low temperatures, often around 0°C, to ensure high yield and purity . The reaction mixture is then allowed to stand overnight, followed by purification through column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability. The reaction conditions would be optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The aromatic ring of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s functional groups and reactivity.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2) can be used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the electrophile used.

    Oxidation: Products may include nitro derivatives or oxidized forms of the amino group.

    Reduction: Reduced forms of the aromatic ring or the amino group.

    Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also studied for its interactions with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-amino-3,4-difluorophenyl)carbamate
  • tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate
  • tert-Butyl (2-amino-4,5-dimethylphenyl)carbamate

Uniqueness

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s interactions with biological targets and its overall stability.

Biological Activity

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C11H14F2N2O2
  • Molecular Weight : 244.24 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety and an aromatic ring substituted with two fluorine atoms and an amino group.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The presence of fluorine atoms enhances the compound's binding affinity and specificity for its targets .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that related compounds display IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and colon cancer cells .
  • A study demonstrated that modifications on the carbamate structure could lead to enhanced antiproliferative activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • The mechanism involves the disruption of bacterial cell wall synthesis through inhibition of key enzymes .

Anti-inflammatory and Neuroprotective Effects

Emerging studies suggest that this compound may possess anti-inflammatory and neuroprotective properties:

  • It has been linked to reduced levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • The compound's ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease research.

Case Studies

StudyFindingsReference
In vitro evaluation of anticancer activityShowed IC50 values between 3-20 µM against various cancer cell lines
Antimicrobial efficacy against E. coliMIC comparable to ceftriaxone
Anti-inflammatory effects in cell modelsReduced pro-inflammatory cytokine levels

Properties

IUPAC Name

tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKTXVPUGXBLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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